molecular formula C15H17N B1593510 4-Isopropyl-N-phenylaniline CAS No. 5650-10-2

4-Isopropyl-N-phenylaniline

Cat. No.: B1593510
CAS No.: 5650-10-2
M. Wt: 211.3 g/mol
InChI Key: HKQBGDOVZRQTMC-UHFFFAOYSA-N
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Description

4-Isopropyl-N-phenylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of an isopropyl group attached to the fourth position of the benzene ring and a phenyl group attached to the nitrogen atom of the aniline. The molecular formula of this compound is C15H17N, and it has a molecular weight of 211.30 g/mol. This compound is typically a colorless to pale yellow liquid and is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N-phenylaniline can be achieved through several methods. One common method involves the reaction of 4-isopropylaniline with phenyl iodide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 4-isopropyltoluene followed by reduction to obtain 4-isopropylaniline. This intermediate is then subjected to a coupling reaction with phenyl iodide under catalytic conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Isopropyl-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    Diphenylamine: Similar in structure but lacks the isopropyl group.

    N-Phenylaniline: Similar but without the isopropyl substitution on the benzene ring.

Uniqueness: 4-Isopropyl-N-phenylaniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other aniline derivatives .

Properties

IUPAC Name

N-phenyl-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQBGDOVZRQTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971919
Record name N-Phenyl-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-10-2
Record name 4-(1-Methylethyl)-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-N-phenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropyl-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOPROPYL-N-PHENYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24U6D0YF40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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